5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide is a heterocyclic compound that contains both bromine and chlorine substituents on a benzamide core, with an oxazole ring attached
Scientific Research Applications
5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Safety and Hazards
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Mechanism of Action
Target of Action
The primary targets of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These targets play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets ERK2 and FGFR2 through a process known as molecular docking . This interaction leads to changes in the activity of these targets, influencing the signaling pathways they are involved in .
Biochemical Pathways
The interaction of this compound with ERK2 and FGFR2 affects various biochemical pathways. These pathways include the ERK/MAPK signaling pathway and the FGFR2 signaling pathway . The downstream effects of these interactions can lead to changes in cellular processes such as cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its interaction with its targets and the subsequent changes in the associated biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-bromo-2-chlorobenzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1,2-oxazol-4-yl)benzamide: Lacks the bromine substituent, which may affect its reactivity and biological activity.
5-bromo-2-chloro-N-(1,2-thiazol-4-yl)benzamide: Contains a thiazole ring instead of an oxazole ring, which can influence its chemical properties and applications.
Uniqueness
The presence of both bromine and chlorine substituents, along with the oxazole ring, makes 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide unique. These structural features can impart specific reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-16-5-7/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNKEYWWYVXQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=CON=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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